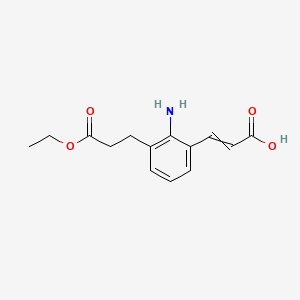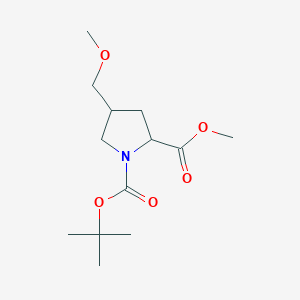
(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamideacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipeptide diaminobutyroyl benzylamide diacetate is a synthetic peptide known for its anti-aging properties, particularly in skincare. It mimics the function of natural amino acids, targeting muscular nicotinic acetylcholine receptors to relax facial muscles and reduce fine lines effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipeptide diaminobutyroyl benzylamide diacetate is synthesized through a series of peptide coupling reactions. The process involves the use of protected amino acids and coupling agents such as carbodiimides. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of dipeptide diaminobutyroyl benzylamide diacetate involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions
Dipeptide diaminobutyroyl benzylamide diacetate primarily undergoes substitution reactions. It can react with various electrophiles to form new peptide bonds. Additionally, it may undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in the reactions of dipeptide diaminobutyroyl benzylamide diacetate include carbodiimides for coupling reactions and strong acids or bases for hydrolysis. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of dipeptide diaminobutyroyl benzylamide diacetate include extended peptide chains and hydrolyzed fragments. These products are often analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Scientific Research Applications
Dipeptide diaminobutyroyl benzylamide diacetate has a wide range of scientific research applications:
Mechanism of Action
Dipeptide diaminobutyroyl benzylamide diacetate exerts its effects by mimicking the activity of Waglerin-1, a peptide found in the venom of the Temple Viper. It acts as an antagonist at the muscular nicotinic acetylcholine receptor, blocking the transmission of nerve impulses to the muscles. This results in the relaxation of facial muscles and a reduction in the appearance of wrinkles .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dipeptide diaminobutyroyl benzylamide diacetate is unique due to its specific mechanism of action, targeting muscular nicotinic acetylcholine receptors. This targeted approach allows for effective muscle relaxation and wrinkle reduction without compromising facial mobility .
Properties
Molecular Formula |
C21H33N5O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4) |
InChI Key |
COUXNAIGHLPOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


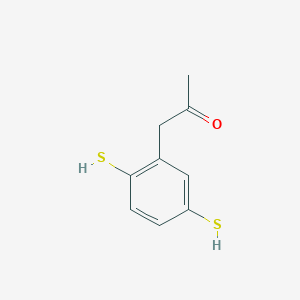

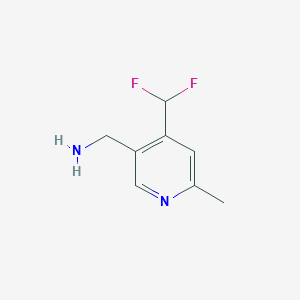
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)


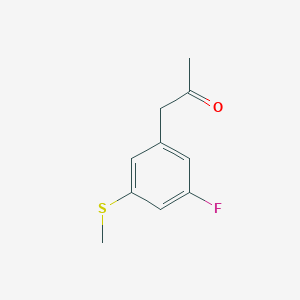
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
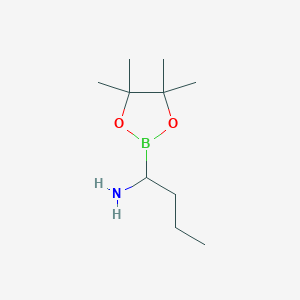
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
